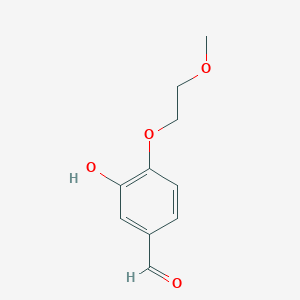
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde
Vue d'ensemble
Description
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4 and a molecular weight of 196.2 g/mol . It is characterized by the presence of a hydroxy group, a methoxyethoxy group, and an aldehyde group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Applications De Recherche Scientifique
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy and methoxyethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: 3-Hydroxy-4-(2-methoxyethoxy)benzoic acid.
Reduction: 3-Hydroxy-4-(2-methoxyethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyethoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The aldehyde group can also undergo reactions with nucleophiles in biological systems, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-4-methoxybenzaldehyde: Similar structure but lacks the methoxyethoxy group.
4-(2-Methoxyethoxy)benzaldehyde: Similar structure but lacks the hydroxy group.
3-Hydroxybenzaldehyde: Similar structure but lacks both the methoxyethoxy group and the additional substituents.
Uniqueness
3-Hydroxy-4-(2-methoxyethoxy)benzaldehyde is unique due to the presence of both the hydroxy and methoxyethoxy groups, which confer distinct chemical and physical properties. These functional groups enable a wide range of chemical reactions and interactions, making this compound valuable in various research and industrial applications .
Propriétés
IUPAC Name |
3-hydroxy-4-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-4-5-14-10-3-2-8(7-11)6-9(10)12/h2-3,6-7,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWNCBNBIVBBPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
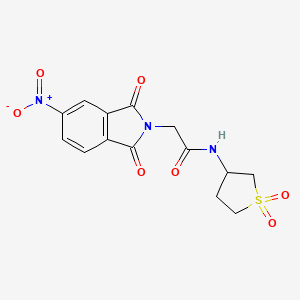
![1-[(3-Phenylmethoxyphenyl)methyl]piperidine-2-carboxylic acid](/img/structure/B7486085.png)
![2-chloro-4-fluoro-N-[(3S)-1-(pyridin-2-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B7486095.png)
![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B7486101.png)
![(2S)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7486108.png)

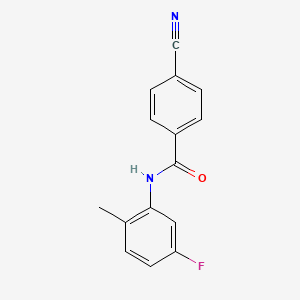
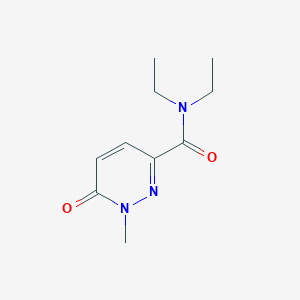
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B7486123.png)
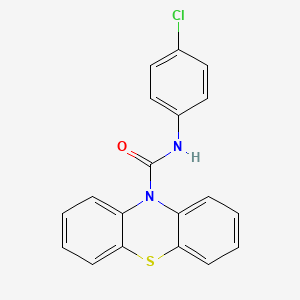
![1-(2-cyclohexylethyl)-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B7486133.png)
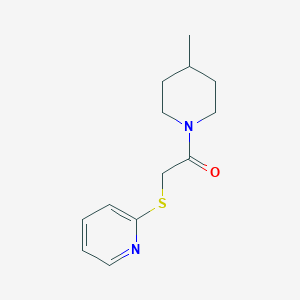
![3-(4-Chlorophenyl)-6-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B7486177.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7486183.png)
